

# The Genetic Basis of Multidrug Resistance in Salmonella Kentucky ST198: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

The emergence and global dissemination of multidrug-resistant (MDR) Salmonella enterica serovar Kentucky sequence type 198 (S. Kentucky ST198) represents a significant threat to public health. Initially a sporadic cause of human illness, this lineage has acquired a formidable array of resistance determinants, rendering it resistant to multiple classes of critically important antimicrobials. This technical guide provides a comprehensive overview of the genetic mechanisms underpinning this resistance, focusing on the interplay between chromosomal mutations, mobile genetic elements, and the acquisition of resistance genes. Detailed experimental protocols for the characterization of resistant isolates are provided, along with visualizations of key resistance pathways to aid in research and development efforts aimed at combating this resilient pathogen.

## Core Mechanisms of Multidrug Resistance

The multidrug resistance of S. Kentucky ST198 is not conferred by a single mechanism but is the result of a multi-faceted genetic armamentarium. The primary drivers of this resistance are the acquisition of a specific genomic island, mutations in chromosomal genes, and the uptake of various resistance-conferring plasmids.

## The Role of Salmonella Genomic Island 1 (SGI1)



A cornerstone of the MDR phenotype in S. Kentucky ST198 is the acquisition of Salmonella Genomic Island 1 (SGI1), particularly the SGI1-K variant.[1][2][3] SGI1 is an integrative mobilizable element that inserts into the 3' end of the chromosomal trmE gene.[4] This genomic island carries a complex arrangement of resistance genes, often housed within integrons, which are genetic elements capable of capturing and expressing gene cassettes. The typical resistance profile conferred by SGI1-K includes resistance to ampicillin, streptomycin, gentamicin, sulfamethoxazole, and tetracycline.[1][3]

## Chromosomal Mutations: The Basis of Fluoroquinolone Resistance

A defining characteristic of the globally disseminated S. Kentucky ST198 clone is its high level of resistance to fluoroquinolones, such as ciprofloxacin.[5] This resistance is primarily due to the accumulation of specific point mutations within the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes.[6][7] These genes encode the subunits of DNA gyrase and topoisomerase IV, respectively, which are the targets of fluoroquinolone antibiotics. Common mutations include S83F in gyrA and S80I in parC.[8][9] Additional mutations in gyrA at codon 87 (e.g., D87N, D87G, or D87Y) are often associated with higher levels of ciprofloxacin resistance.[6][7]

## **Plasmids: Vectors for Expanded Resistance**

In addition to the chromosomally encoded resistance, S. Kentucky ST198 frequently harbors various plasmids that carry a diverse array of antimicrobial resistance genes (ARGs).[6][10] Plasmids of incompatibility groups such as IncHI2 and IncI1 have been consistently identified in MDR strains.[6][11] These plasmids can mediate resistance to a broad spectrum of antibiotics, including third-generation cephalosporins (e.g., via blaCTX-M, blaCMY genes), chloramphenicol (catA1, cmIA1), and trimethoprim (dfrA).[6][12] The acquisition of these plasmids significantly broadens the resistance profile of S. Kentucky ST198, often leading to extensively drug-resistant (XDR) phenotypes.[13]

## **Quantitative Data on Resistance Determinants**

The following tables summarize the key genetic elements associated with multidrug resistance in S. Kentucky ST198.



Table 1: Common Antimicrobial Resistance Genes in S. Kentucky ST198

Antibiotic Class	Gene(s)	Location	
Aminoglycosides	aac(3)-Id, aadA7, strA-strB	SGI1-K[9][14]	
rmtB, aph(3')-II	Chromosomal MRR, Plasmids[8][13]		
Beta-lactams	blaTEM-1B	SGI1-K[14]	
blaCTX-M-15, blaCTX-M-55, blaCMY-2	Plasmids, Chromosomal MRR[12][15]		
Sulfonamides	sul1	SGI1-K[9][14]	
Tetracyclines	tet(A)	SGI1-K[9][14]	
Phenicols	floR, cmlA1	Plasmids, Chromosomal MRR[12][15]	
Quinolones (plasmid- mediated)	qnrS1, qnrB19	Chromosomal MRR, Plasmids[12][13]	
Fosfomycin	fosA3	Chromosomal MRR[13]	
Macrolides	mph(A)	Chromosomal MRR[12]	
Polymyxins	mcr-1	Plasmid[13]	
Oxazolidinones	cfr	Plasmid[13]	

Table 2: Key Chromosomal Mutations Conferring Fluoroquinolone Resistance



Gene	Codon Change	Amino Acid Substitution	Conferred Resistance
gyrA	TCC -> TTC	Ser83 -> Phe (S83F)	High-level fluoroquinolone resistance[8][9]
gyrA	GAC -> AAC/GGC/TAC	Asp87 -> Asn/Gly/Tyr (D87N/G/Y)	Increased fluoroquinolone resistance[6][7]
parC	ACC -> TCC	Thr57 -> Ser (T57S)	Fluoroquinolone resistance[6]
parC	TCG -> TTG	Ser80 -> Ile (S80I)	High-level fluoroquinolone resistance[8][9]

## **Experimental Protocols**

This section details the standard methodologies for the isolation, characterization, and genetic analysis of multidrug-resistant S. Kentucky ST198.

## **Antimicrobial Susceptibility Testing**

Objective: To determine the phenotypic resistance profile of S. Kentucky isolates.

Methodology: Kirby-Bauer Disk Diffusion

- Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5
   McFarland turbidity standard.
- Inoculation: Evenly streak the suspension onto a Mueller-Hinton agar plate using a sterile cotton swab.
- Disk Application: Aseptically apply antimicrobial disks to the surface of the agar.
- Incubation: Incubate the plates at 37°C for 18-24 hours.



 Interpretation: Measure the zones of inhibition and interpret the results as susceptible, intermediate, or resistant according to CLSI/EUCAST guidelines.

Methodology: Broth Microdilution

- Panel Preparation: Use commercially available or in-house prepared microtiter plates containing serial twofold dilutions of antimicrobial agents.
- Inoculum Preparation: Adjust a bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL in cation-adjusted Mueller-Hinton broth.
- Inoculation: Inoculate the microtiter plates with the bacterial suspension.
- Incubation: Incubate at 37°C for 16-20 hours.
- Reading: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

## Whole-Genome Sequencing (WGS) and Analysis

Objective: To obtain the complete or near-complete genome sequence for in-silico analysis of resistance genes, mutations, and phylogenetic relationships.

#### Methodology:

- DNA Extraction: Extract high-quality genomic DNA from a pure culture of the S. Kentucky isolate using a commercial kit (e.g., QIAamp DNA Mini Kit).
- Library Preparation: Prepare a sequencing library using a suitable kit (e.g., Illumina DNA Prep) following the manufacturer's instructions. This involves fragmenting the DNA, adding adapters, and PCR amplification.
- Sequencing: Perform sequencing on a platform such as the Illumina MiSeq or NextSeq.
- Bioinformatic Analysis:
  - Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.



- Assembly: Assemble the reads into a draft genome using assemblers like SPAdes or Unicycler.
- Annotation: Annotate the assembled genome to identify coding sequences and other genomic features.
- Resistance Gene Identification: Use databases such as ResFinder or CARD to identify acquired antimicrobial resistance genes.
- Mutation Detection: Align reads to a reference S. Kentucky genome to identify single nucleotide polymorphisms (SNPs), particularly in the QRDRs of gyrA and parC.
- Phylogenetic Analysis: Perform multilocus sequence typing (MLST) and core genome MLST (cgMLST) to determine the sequence type and assess the genetic relatedness to other isolates.

## **PCR for Specific Resistance Genes**

Objective: To rapidly screen for the presence of known resistance genes.

#### Methodology:

- Primer Design: Design or obtain validated primers specific to the target resistance gene (e.g., blaCTX-M, mcr-1).
- DNA Template: Use extracted genomic DNA or a crude lysate from a bacterial colony.
- PCR Reaction: Set up a PCR reaction containing DNA template, primers, dNTPs, Taq polymerase, and PCR buffer.
- Thermocycling: Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step. Annealing temperatures should be optimized for each primer pair.
- Detection: Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates a positive result.



## **Plasmid Analysis**

Objective: To determine if resistance genes are located on transferable plasmids.

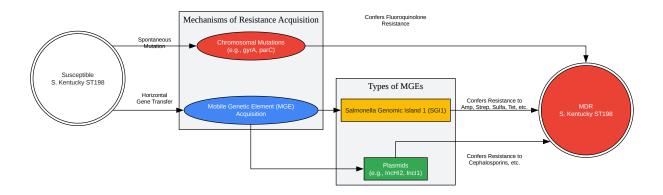
Methodology: Conjugation Experiment

- Strain Selection: Use the resistant S. Kentucky ST198 isolate as the donor and a susceptible, counter-selectable recipient strain (e.g., E. coli J53, which is azide-resistant).
- Mating: Mix overnight cultures of the donor and recipient strains on a solid or in a liquid medium and incubate for a defined period (e.g., 4-24 hours) to allow for conjugation.
- Selection of Transconjugants: Plate the mating mixture onto selective agar containing an antibiotic to which the donor is resistant and a counter-selective agent to which the recipient is resistant (e.g., ciprofloxacin and sodium azide).
- Confirmation: Confirm that the resulting colonies are true transconjugants by verifying their identity and resistance profile.
- Further Analysis: Plasmids from transconjugants can be extracted and analyzed by sequencing to identify the resistance genes they carry.

## **Visualization of Resistance Mechanisms**

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and genetic structures involved in multidrug resistance in S. Kentucky ST198.





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Caption: Overview of resistance acquisition mechanisms in S. Kentucky ST198.

Caption: Schematic of the SGI1-K variant integrated into the trmE gene.

## Conclusion

The multidrug resistance of Salmonella Kentucky ST198 is a complex and evolving challenge driven by the synergistic action of chromosomal mutations and the acquisition of mobile genetic elements like SGI1 and various plasmids. This guide provides a foundational understanding of these genetic mechanisms and the experimental approaches required for their investigation. A thorough comprehension of the genetic basis of resistance is paramount for the development of novel diagnostic tools, effective therapeutic strategies, and informed public health interventions to curb the spread of this important foodborne pathogen. Continued genomic surveillance is essential to monitor the evolution of resistance in this and other high-risk bacterial clones.



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